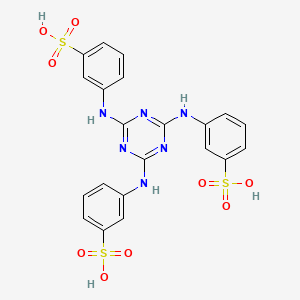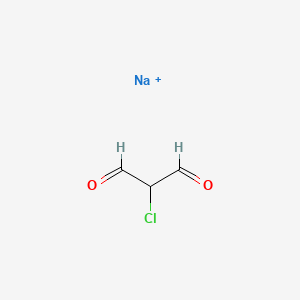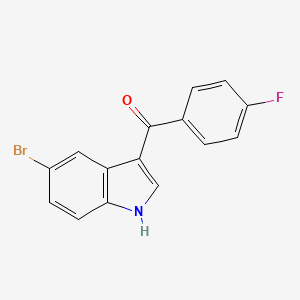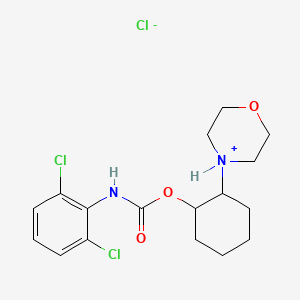
2-Morpholinocyclohexyl 2,6-dichlorocarbanilate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Morpholinocyclohexyl 2,6-dichlorocarbanilate hydrochloride is a chemical compound with the molecular formula C_13H_20Cl_2N_2O_2·HCl It is known for its unique structure, which includes a morpholine ring attached to a cyclohexyl group, and a 2,6-dichlorocarbanilate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholinocyclohexyl 2,6-dichlorocarbanilate hydrochloride typically involves the reaction of 2,6-dichlorophenyl isocyanate with 2-morpholinocyclohexanol. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Morpholinocyclohexyl 2,6-dichlorocarbanilate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-Morpholinocyclohexyl 2,6-dichlorocarbanilate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool in studying various biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Morpholinocyclohexyl 2,6-dimethylcarbanilate hydrochloride
- 2-Morpholinocyclohexyl 2,6-difluorocarbanilate hydrochloride
- 2-Morpholinocyclohexyl 2,6-dibromocarbanilate hydrochloride
Uniqueness
2-Morpholinocyclohexyl 2,6-dichlorocarbanilate hydrochloride stands out due to the presence of chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The dichloro substitution pattern can enhance the compound’s stability and interaction with specific molecular targets, making it a valuable compound for various research and industrial applications.
Propiedades
| 29194-93-2 | |
Fórmula molecular |
C17H23Cl3N2O3 |
Peso molecular |
409.7 g/mol |
Nombre IUPAC |
(2-morpholin-4-ium-4-ylcyclohexyl) N-(2,6-dichlorophenyl)carbamate;chloride |
InChI |
InChI=1S/C17H22Cl2N2O3.ClH/c18-12-4-3-5-13(19)16(12)20-17(22)24-15-7-2-1-6-14(15)21-8-10-23-11-9-21;/h3-5,14-15H,1-2,6-11H2,(H,20,22);1H |
Clave InChI |
KVVHKQLOJUHSGX-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(C1)[NH+]2CCOCC2)OC(=O)NC3=C(C=CC=C3Cl)Cl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


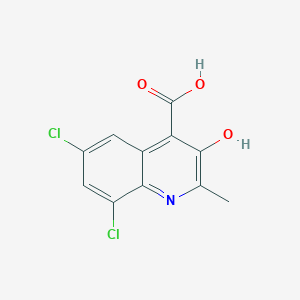


![Methyl 5-aminofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B13749889.png)
